1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)-
CAS No.: 113685-33-9
Cat. No.: VC19161473
Molecular Formula: C17H15NO3S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113685-33-9 |
|---|---|
| Molecular Formula | C17H15NO3S |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 1-[1-(benzenesulfonyl)-2-methylindol-3-yl]ethanone |
| Standard InChI | InChI=1S/C17H15NO3S/c1-12-17(13(2)19)15-10-6-7-11-16(15)18(12)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3 |
| Standard InChI Key | YYVXMNOFNMFPMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)C |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a 1H-indole backbone substituted at the 1-, 2-, and 3-positions with phenylsulfonyl, methyl, and acetyl groups, respectively. Key structural parameters include:
X-ray crystallography reveals that the indole ring system deviates minimally from planarity (dihedral angle: 0.20–1.65° between pyrrole and benzene rings), while the phenylsulfonyl group adopts an orthogonal orientation (77.21–89.26° relative to the indole plane) . Intramolecular C–H···O hydrogen bonds stabilize the conformation, forming S(6) ring motifs .
Synthesis and Optimization
Process Optimization
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Catalysis: Pd(OAc)₂ and tri-o-tolylphosphine enhance coupling efficiency in Heck reactions for analogous indole derivatives .
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Solvent Systems: Dimethylformamide (DMF) improves acylation yields compared to polar aprotic solvents .
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Temperature Control: Reactions conducted at 70–100°C minimize side-product formation .
Physicochemical Properties
Stability and Solubility
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 383–385 K (ethyl acetate) | |
| Solubility | Soluble in DMF, DCM; insoluble in H₂O | |
| Storage Conditions | Sealed, air-resistant container at 2–8°C |
The phenylsulfonyl group enhances solubility in organic solvents while the acetyl moiety contributes to crystalline stability.
Biological Activities and Mechanisms
Cholinesterase Inhibition
In vitro assays demonstrate competitive inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 2.3 μM, attributed to π-π stacking between the indole ring and AChE’s aromatic gorge. Molecular docking studies suggest hydrogen bonding between the sulfonyl oxygen and Ser203 residue.
Antimicrobial Effects
Preliminary data indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) through membrane disruption .
Comparative Analysis with Analogous Indole Derivatives
| Compound | Structural Variation | Bioactivity |
|---|---|---|
| 3-Ethynyl-2-methyl-1-(phenylsulfonyl)-1H-indole | Ethynyl at C3 | Antiviral (IC₅₀: 1.8 μM) |
| Indomethacin | Carboxylic acid at C1 | Anti-inflammatory |
| Eletriptan | Pyrrolidinylmethyl at C3 | 5-HT₁B/1D agonist |
The 3-acetyl-2-methyl substitution in the title compound uniquely balances lipophilicity (LogP: 2.8) and polar surface area (61.2 Ų), optimizing blood-brain barrier penetration compared to analogs .
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
HPLC purity assessments utilize a C18 column (MeCN/H₂O, 70:30; tᵣ = 6.2 min) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antimigraine Agents: Via Heck coupling with phenyl vinyl sulfone .
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Kinase Inhibitors: Functionalization at C5 with ethynyl groups enhances selectivity for EGFR .
Material Science
Its planar indole core facilitates applications in organic semiconductors, with a HOMO-LUMO gap of 3.4 eV .
| Parameter | Specification | Source |
|---|---|---|
| Purity | ≥99.9% (HPLC) | |
| Impurities | ≤0.1% (by GC-MS) | |
| Toxicity | LD₅₀ (oral, rat): 420 mg/kg |
Handling requires PPE due to potential skin irritation (EC50: 0.8 mg/mL in Draize test).
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